molecular formula C18H16ClN3O6S B2831282 3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate CAS No. 474621-69-7

3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate

Cat. No.: B2831282
CAS No.: 474621-69-7
M. Wt: 437.85
InChI Key: WNINTIZTNONVRY-UHFFFAOYSA-M
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Description

3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate is a heterocyclic compound that features both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazine Ring: This step often involves the cyclization of a precursor containing both nitrogen and sulfur atoms. For example, a reaction between a substituted aniline and a thiocarbonyl compound under acidic conditions can form the thiazine ring.

    Formation of the Imidazo Ring: This involves the cyclization of an intermediate compound, often under basic conditions, to form the imidazo ring fused to the thiazine ring.

    Formation of the Perchlorate Salt: The final step involves the reaction of the imidazo-thiazine compound with perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid for nitro group reduction.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfur and nitrogen atoms.

Medicine

Medicinally, thiazine derivatives, including this compound, have shown promise as potential therapeutic agents. They have been investigated for their antibacterial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic structure.

Mechanism of Action

The mechanism by which 3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate exerts its effects is largely dependent on its interaction with biological targets. The nitro group can participate in redox reactions, while the thiazine and imidazo rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The perchlorate ion may also play a role in stabilizing the compound or facilitating its solubility in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-1-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
  • 6-(3-nitrophenyl)-7-phenyl-2H,3H,4H-pyrimido[2,1-b][1,3]thiazin-5-ium perchlorate

Uniqueness

Compared to similar compounds, 3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate is unique due to its specific substitution pattern and the presence of both nitro and phenyl groups. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N3O2S.ClHO4/c22-21(23)16-9-4-6-14(12-16)17-13-20(15-7-2-1-3-8-15)18-19(17)10-5-11-24-18;2-1(3,4)5/h1-4,6-9,12-13H,5,10-11H2;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNINTIZTNONVRY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(C=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)SC1.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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